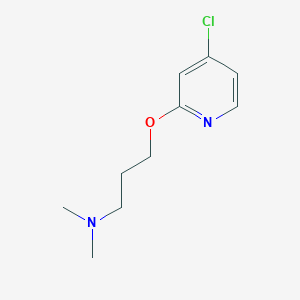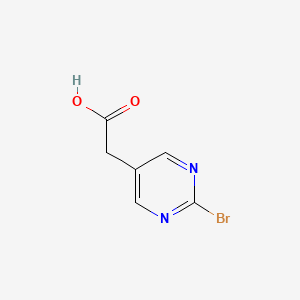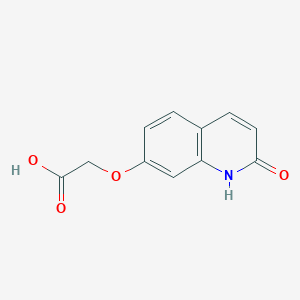
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine is a compound that features a pyrrolidine ring substituted with a trimethylsilyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications .
Métodos De Preparación
The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with 2-(trimethylsilyl)ethanol in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrolidine derivative with an additional oxygen-containing functional group.
Aplicaciones Científicas De Investigación
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions . The pyrrolidine ring can interact with biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar compounds to 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine include:
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
2-Ethoxy-3-trimethylsilanyl-pyridine: Another compound featuring a trimethylsilyl group.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a trimethylsilyl group, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H23NO2Si |
|---|---|
Peso molecular |
217.38 g/mol |
Nombre IUPAC |
trimethyl-[2-(pyrrolidin-3-yloxymethoxy)ethyl]silane |
InChI |
InChI=1S/C10H23NO2Si/c1-14(2,3)7-6-12-9-13-10-4-5-11-8-10/h10-11H,4-9H2,1-3H3 |
Clave InChI |
SLNDFPRFCHEGQM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCOC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)






![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)

![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)

![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)

![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)
